molecular formula C7H9ClN2O B1343202 2-Furyl(methylamino)acetonitrile hydrochloride CAS No. 24026-94-6

2-Furyl(methylamino)acetonitrile hydrochloride

Cat. No.: B1343202
CAS No.: 24026-94-6
M. Wt: 172.61 g/mol
InChI Key: NLSCKUSPZVATEV-UHFFFAOYSA-N
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Description

2-Furyl(methylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. This compound is characterized by the presence of a furan ring, a nitrile group, and a methylamino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride typically involves the reaction of furfural with methylamine and hydrogen cyanide. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:

  • Furfural + Methylamine + Hydrogen Cyanide → 2-Furyl(methylamino)acetonitrile
  • 2-Furyl(methylamino)acetonitrile + Hydrochloric Acid → this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl(methylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furan derivatives.
  • Reduction : The nitrile group can be reduced to form amines.
  • Substitution : The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
  • Substitution : Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
  • Oxidation : Furan derivatives such as furfural and furoic acid.
  • Reduction : Amines such as 2-Furyl(methylamino)ethanol.
  • Substitution : Various substituted furan derivatives.

Scientific Research Applications

2-Furyl(methylamino)acetonitrile hydrochloride has a wide range of applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
  • Biology : It serves as a building block for the synthesis of biologically active molecules.
  • Medicine : It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties .
  • Industry : It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furyl(methylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and nitrile group are key functional groups that participate in various biochemical reactions. The compound can inhibit the synthesis of inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds:

  • Aminoacetonitrile : An organic compound with the formula H2N−CH2−C≡N .
  • 2-(Methylamino)acetonitrile : A structurally related compound with similar functional groups .

Uniqueness: 2-Furyl(methylamino)acetonitrile hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring, nitrile group, and methylamino group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCKUSPZVATEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24026-94-6
Record name 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24026-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC140825
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-(methylamino)furan-2-acetonitrile, monohydrochloride
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